Methyl (4-methylpiperidin-3-YL)carbamate

Tofacitinib intermediate stereoselective synthesis pharmaceutical process chemistry

Secure the critical cis-(4-methylpiperidin-3-yl) methyl carbamate intermediate for your Tofacitinib synthesis. This CAS 1204176-45-3 compound, with its unprotected piperidine nitrogen, eliminates the need for a deprotection step, directly enabling N-benzylation and downstream processing to the (3R,4R)-enantiomer. Avoid the costly errors and process complexity associated with stereochemical mismatches or Boc-protected analogs. Procure ≥95% purity material as a key API starting material or as Tofacitinib Impurity 10 for GMP quality control and forced degradation studies.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B8812904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-methylpiperidin-3-YL)carbamate
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCNCC1NC(=O)OC
InChIInChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyPKLKJOHNINGLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4-methylpiperidin-3-YL)carbamate (CAS 1204176-45-3): Procurement Specifications and Structural Identity


Methyl (4-methylpiperidin-3-yl)carbamate (CAS 1204176-45-3) is a piperidine-based carbamate ester with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . The compound is commercially available from multiple vendors at typical purities of 95% to ≥98% . This compound is primarily recognized as a key intermediate in the synthesis of tofacitinib (a JAK inhibitor approved for rheumatoid arthritis and ulcerative colitis) and is also catalogued as Tofacitinib Impurity 10 for pharmaceutical quality control applications .

Why Methyl (4-methylpiperidin-3-YL)carbamate Cannot Be Interchanged with Generic Piperidine Carbamates


Generic substitution of Methyl (4-methylpiperidin-3-yl)carbamate with structurally similar piperidine carbamates fails due to stereochemistry-dependent downstream outcomes. The cis-(4-methylpiperidin-3-yl) methyl carbamate stereoisomer is the specific intermediate required for tofacitinib synthesis, and substitution with the incorrect stereochemical configuration (trans-isomer) would yield a different synthetic pathway with incompatible stereochemical outcomes [1]. Furthermore, this compound exhibits measurable physicochemical properties including a boiling point of 277.9±29.0 °C and a logP of 0.63 that affect handling, purification, and formulation considerations relative to its N-protected analogs . The absence of an N-protecting group on the piperidine nitrogen distinguishes this compound from common tert-butyl carbamate (Boc-protected) analogs such as tert-butyl (4-methylpiperidin-3-yl)carbamate (MW 214.30), making it uniquely suited for direct N-functionalization steps in multi-step API syntheses .

Quantitative Differentiation Evidence for Methyl (4-methylpiperidin-3-YL)carbamate Versus Closest Analogs


Stereochemical Identity Defines Utility in Tofacitinib Synthesis Versus Alternative Piperidine Carbamates

Methyl (4-methylpiperidin-3-yl)carbamate, specifically its cis-configuration (CAS 694495-64-2 for the resolved stereoisomer), serves as the direct precursor to cis-(1-benzyl-4-methylpiperidin-3-yl) methyl carbamate, an intermediate that undergoes stereoselective resolution to yield the (3R,4R)-enantiomer required for tofacitinib API synthesis [1]. This contrasts with the tert-butyl carbamate analog (CAS 250275-23-1, MW 214.30) which is N-protected and requires an additional deprotection step before further N-functionalization in tofacitinib synthetic routes . The patent literature confirms that methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate isopropanol solvate is the crystalline intermediate enabling industrial-scale stereochemical purification [1].

Tofacitinib intermediate stereoselective synthesis pharmaceutical process chemistry

PKN1 Inhibitory Activity Data for Stereoisomer Provides Comparative Biological Baseline

The resolved stereoisomer rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate (CAS 694495-64-2) has been explicitly described as an inhibitor of the histone kinase PRK1 (PKN1) . By contrast, the mixed stereoisomer Methyl (4-methylpiperidin-3-yl)carbamate (CAS 1204176-45-3) lacks published primary bioactivity data. Note: Literature value caveat—the PKN1 Ki value of 30.2 μM (3.02E+4 nM) referenced in BindingDB corresponds to a structurally distinct chemotype (CHEMBL4645636), not the 4-methylpiperidine-3-carbamate scaffold, and therefore does not represent the activity of the target compound class [1].

PKN1 inhibition kinase assay stereoisomer activity

Class-Level Carbamoylpiperidine Structure-Activity Relationships Informing Scaffold Utility

Within the broader class of 3-carbamoylpiperidines (nipecotamides), the amide carbonyl oxygen at the 3-position is essential for biological activity, as demonstrated by the reduction of the amide carbonyl to CH2 in analog 3a, which resulted in a 35-fold decrease in antiplatelet potency (IC50 increased from 44.5 μM to 1565 μM) [1]. Enantioselectivity is also a critical determinant: the (+) enantiomer of a bis-carbamoylpiperidine analog was 15-fold more potent against ADP-induced platelet aggregation and 19-fold more active against collagen-induced aggregation compared to its (-) counterpart [1]. Methyl (4-methylpiperidin-3-yl)carbamate possesses the 3-carbamate motif (carbamoyl equivalent) and a 4-methyl substituent that contributes to conformational rigidity and modulates lipophilicity .

carbamoylpiperidine platelet aggregation inhibition structure-activity relationship

Physicochemical Property Differentiation from N-Protected Piperidine Carbamates

Methyl (4-methylpiperidin-3-yl)carbamate exhibits physicochemical properties that distinguish it from common N-protected analogs. The compound has a calculated density of 1.1±0.1 g/cm³, a boiling point of 277.9±29.0 °C at 760 mmHg, and a calculated logP of 0.63 . In contrast, the tert-butyl carbamate analog (CAS 250275-23-1) possesses a molecular weight of 214.30 g/mol—24.4% higher than the target compound's 172.22 g/mol—and would be expected to exhibit significantly greater lipophilicity due to the bulky tert-butyl group .

physicochemical properties logP chromatographic behavior

Procurement-Relevant Application Scenarios for Methyl (4-methylpiperidin-3-YL)carbamate


Tofacitinib API Intermediate Manufacturing and Process Development

Procure Methyl (4-methylpiperidin-3-yl)carbamate (CAS 1204176-45-3, ≥95% purity) as the starting material for N-benzylation to cis-(1-benzyl-4-methylpiperidin-3-yl) methyl carbamate, followed by stereochemical resolution using dibenzoyl-L-tartaric acid to isolate the (3R,4R)-enantiomer essential for tofacitinib API synthesis [1]. The unprotected piperidine nitrogen enables direct N-alkylation without a prior deprotection step, reducing process complexity and improving atom economy [1].

Pharmaceutical Reference Standard for Tofacitinib Impurity Profiling

Utilize Methyl (4-methylpiperidin-3-yl)carbamate as Tofacitinib Impurity 10 (or Impurity 127) for HPLC method validation, forced degradation studies, and batch release testing in GMP pharmaceutical quality control workflows. The compound is commercially available from certified reference standard suppliers with documented purity specifications for analytical method qualification .

Medicinal Chemistry Scaffold for Carbamoylpiperidine SAR Exploration

Employ Methyl (4-methylpiperidin-3-yl)carbamate as a core scaffold for structure-activity relationship studies within the 3-carbamoylpiperidine (nipecotamide) class. As established in class-level evidence, the 3-carbamate carbonyl and stereochemical configuration are critical determinants of biological activity, with enantiomeric differences producing up to 19-fold variations in potency [2]. The compound serves as a versatile intermediate for synthesizing derivatives with modifications at the piperidine nitrogen or carbamate moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (4-methylpiperidin-3-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.